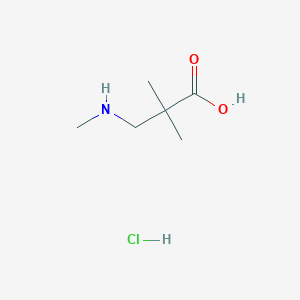

2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being this compound. This nomenclature reflects the structural framework consisting of a propanoic acid backbone with two methyl substituents positioned at the second carbon atom, creating a quaternary carbon center. The methylamino group attached to the third carbon provides additional structural complexity through the presence of a secondary amine functionality.

The compound is assigned Chemical Abstracts Service registry number 141950-15-4, establishing its unique chemical identity within international databases. The molecular descriptor language number designation is recorded as MFCD26936200, providing standardized identification across chemical information systems. The systematic identification includes the InChI code 1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H, which encodes the complete structural connectivity and hydrogen distribution.

The InChI key VBTUQSJVLFVZRF-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, enabling rapid database searches and chemical informatics applications. The simplified molecular-input line-entry system representation is documented as CNCC(C(=O)O)(C)C.Cl, providing a linear notation that captures the complete molecular topology including the hydrochloride salt formation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C6H14ClNO2, indicating the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the combination of the parent amino acid structure with the hydrochloride salt form, where the chloride anion balances the protonated amine functionality.

The calculated molecular weight is precisely determined as 167.63 grams per mole, based on standard atomic weights of constituent elements. This molecular mass represents the combined mass of the organic cation and chloride anion in the salt form. The molecular weight calculation accounts for carbon contributing 72.07 grams per mole, hydrogen contributing 14.11 grams per mole, chlorine contributing 35.45 grams per mole, nitrogen contributing 14.01 grams per mole, and oxygen contributing 32.00 grams per mole to the total molecular mass.

The elemental composition analysis reveals carbon comprising 42.99 percent by mass, hydrogen comprising 8.42 percent by mass, chlorine comprising 21.15 percent by mass, nitrogen comprising 8.35 percent by mass, and oxygen comprising 19.08 percent by mass of the total molecular weight. These proportions reflect the significant contribution of the chloride counterion to the overall molecular mass and demonstrate the balanced stoichiometry of the salt formation.

Stereochemical Configuration and Chiral Center Evaluation

The structural analysis of this compound reveals the absence of asymmetric carbon centers, indicating that the compound exists as a single constitutional isomer without optical activity. The quaternary carbon at position 2 bears two identical methyl substituents, eliminating potential chirality at this center. The third carbon atom, bearing the methylamino group and serving as the connection point to the quaternary carbon, lacks four different substituents and therefore does not constitute a chiral center.

The molecular symmetry elements present in the structure include a plane of symmetry that bisects the molecule through the carboxylic acid group and the quaternary carbon center. This internal symmetry contributes to the achiral nature of the compound and simplifies conformational analysis by reducing the number of unique rotational conformers. The methylamino substituent can adopt different orientational preferences relative to the carboxylic acid functionality, but these conformational variants do not generate stereoisomers due to the absence of chiral centers.

The stereochemical configuration around the nitrogen atom in the methylamino group exhibits pyramidal geometry with the nitrogen atom bearing one methyl substituent and forming a bond to the propyl carbon framework. The nitrogen lone pair occupies the fourth position in the tetrahedral arrangement, and the rapid inversion at nitrogen prevents the formation of stable stereoisomers at this center. The overall molecular configuration represents a branched amino acid derivative with well-defined geometric parameters but lacking stereochemical complexity.

X-ray Crystallography and Solid-State Packing Arrangements

Current literature searches reveal limited availability of published X-ray crystallographic data for this compound, indicating that detailed solid-state structural determinations remain to be reported in peer-reviewed crystallographic databases. The compound is commercially available as a white to almost white powder, suggesting crystalline or microcrystalline material formation under standard conditions. The powder form indicates the presence of organized solid-state structure, though specific crystal system identification requires dedicated crystallographic investigation.

The physical form designation as powder suggests the formation of small crystallites that may result from rapid crystallization or specific preparation methods that limit crystal growth. The solid-state packing arrangements would be expected to involve hydrogen bonding interactions between the protonated amine groups and chloride anions, creating three-dimensional networks that stabilize the crystal lattice. Additional intermolecular interactions likely include hydrogen bonding between carboxylic acid groups and neighboring molecules, contributing to overall crystal stability.

The absence of detailed crystallographic parameters including unit cell dimensions, space group assignments, and atomic coordinates represents a significant gap in the current structural characterization of this compound. Future crystallographic investigations would provide essential information regarding molecular conformation in the solid state, intermolecular interaction patterns, and potential polymorphic forms that could influence physical and chemical properties.

Computational Molecular Modeling and Conformational Analysis

Computational analysis of this compound requires sophisticated molecular modeling approaches to characterize the conformational landscape and energetic preferences of different geometric arrangements. The simplified molecular-input line-entry system notation CNCC(C(=O)O)(C)C provides the foundation for computational structure generation and optimization using quantum mechanical or molecular mechanics methods.

Initial computational investigations attempted to employ the RDKit molecular modeling toolkit to generate multiple conformers and evaluate their relative energies through molecular mechanics force field calculations. The computational approach involved embedding multiple conformations followed by energy minimization using the Merck Molecular Force Field to identify low-energy structures. However, technical limitations prevented complete execution of the conformational analysis, indicating the need for alternative computational platforms or software installations.

The conformational analysis of this compound presents unique challenges due to the presence of the quaternary carbon center, which restricts rotation around certain bonds while creating steric interactions that influence preferred molecular geometries. The methylamino group introduces additional conformational flexibility through rotation around the carbon-nitrogen bond, generating multiple rotameric states that contribute to the overall conformational ensemble. Computational modeling would be expected to reveal preferred conformations where steric clashes are minimized while maintaining favorable electrostatic interactions between functional groups.

Properties

IUPAC Name |

2,2-dimethyl-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUQSJVLFVZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, thereby influencing the activity of these enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride, commonly referred to as DMMA, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H13ClN2O2

- Molecular Weight : 164.63 g/mol

- IUPAC Name : this compound

The compound features a branched structure with a methylamino group, contributing to its unique biological properties.

DMMA's biological activity is primarily linked to its role as an amino acid derivative. It is hypothesized to influence various metabolic pathways, particularly those involving neurotransmitter synthesis and modulation. The methylamino group may enhance its interaction with specific receptors or enzymes involved in neurotransmission.

Biological Activities

-

Neurotransmitter Modulation

- DMMA has been studied for its potential effects on neurotransmitter systems, particularly in the context of enhancing cognitive functions and mood regulation.

- Research indicates that compounds with similar structures can modulate the levels of serotonin and dopamine, which are critical for mood and cognitive processes.

-

Antitumor Activity

- Preliminary studies suggest that DMMA may exhibit antitumor properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines.

- The mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated.

-

Metabolic Effects

- DMMA may play a role in metabolic regulation, potentially influencing insulin sensitivity and glucose metabolism.

- Studies on related compounds indicate that branched-chain amino acids can affect metabolic pathways linked to obesity and type 2 diabetes.

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Study

A study investigated the effects of DMMA on serotonin uptake in neuronal cell cultures. Results indicated a significant increase in serotonin levels post-treatment, suggesting a potential mechanism for mood enhancement. -

Cancer Cell Line Research

In a series of experiments involving various cancer cell lines, DMMA demonstrated cytotoxic effects at concentrations above 50 μM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₄H₁₀ClNO₂

- Molecular Weight: 139.58 g/mol

- CAS Number: 65845-56-9

The compound is a derivative of gamma-aminobutyric acid (GABA), which plays a crucial role in neurotransmission and cellular signaling.

Scientific Research Applications

The applications of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride can be categorized into several key areas:

Neurotransmitter Modulation

This compound interacts primarily with GABA receptors, influencing neurotransmitter release and receptor function. Research indicates that it can enhance or inhibit neurotransmitter release, thereby affecting synaptic transmission and overall neural communication.

Calcium Homeostasis Regulation

The compound plays a pivotal role in regulating intracellular calcium levels. Calcium homeostasis is critical for various cellular functions, including muscle contraction, neurotransmitter release, and cell signaling pathways.

Gene Expression Alteration

Studies have shown that this compound can alter gene expression profiles in response to neurotransmitter signaling changes. This property makes it valuable for research in cellular biology and genetics.

Anticancer Potential

Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies demonstrated its ability to selectively inhibit the proliferation of cancer cells while sparing non-cancerous cells. This selectivity suggests a promising avenue for the development of targeted cancer therapies .

Animal Model Studies

Research involving animal models has revealed dose-dependent effects of the compound on behavior and neurophysiological responses:

- Low Doses: Enhanced cognitive functions with minimal adverse effects.

- High Doses: Neurotoxic outcomes including motor dysfunction and altered behavior patterns.

These findings underline the importance of dosage in therapeutic applications.

In Vitro Studies

Laboratory experiments have demonstrated that this compound can significantly influence cell signaling pathways:

- It modulates calcium influx in neuronal cells, which is essential for synaptic plasticity.

- The compound has been shown to affect metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.

The biological activity of this compound encompasses several cellular effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride are compared below with analogous propanoic acid derivatives. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Bioactivity: The methylamino group in the target compound contrasts with dimethylamino () and trifluoroethylamino () analogs. These substitutions alter electronic properties and hydrogen-bonding capacity, impacting receptor binding or metabolic stability . The mercapto (-SH) group in 3-mercapto-2-(methylamino)propanoic acid HCl () introduces redox activity, making it suitable for targeting cysteine proteases .

Steric and Conformational Differences: The two methyl groups at C2 in the target compound reduce rotational freedom compared to mono-methylated analogs (e.g., 3-(ethylamino)-2-methylpropanoic acid HCl in ). This rigidity may enhance selectivity in enzyme-substrate interactions .

Chiral Specificity: Compounds like (S)-2-Amino-3-(methylamino)propanoic acid HCl () exhibit stereospecific bioactivity, whereas the target compound lacks explicit stereochemical data in available sources. This distinction is critical for drug design targeting chiral biomolecules .

Fluorinated Derivatives :

- The trifluoroethyl group in ’s compound increases lipophilicity and metabolic resistance, a trait leveraged in CNS drug development .

Table 2: Pharmacological Potential (Indirect Inferences)

Preparation Methods

Preparation Methods Analysis

Industrial and Laboratory Synthetic Routes

Method 2: Esterification, Protection, and Ammonia Treatment (Preferred Industrial Method)

Step 1: Esterification

- Starting from hydroxypivalic acid, esterification is performed with alcohol solvents such as methanol, ethanol, or isopropanol under acidic catalysis (e.g., HCl, H2SO4, p-toluenesulfonic acid).

- Example: Hydroxypivalic acid (450 g, 3.8 mol) refluxed with methanol and catalytic sulfuric acid for 6 hours yields methyl 2,2-dimethylpropanoate with 73-74% yield and >99% purity by GC.

Step 2: Protection

- The ester is reacted with acyl chlorides in the presence of alkali in suitable solvents to protect hydroxyl groups, facilitating subsequent reactions.

Step 3: Ammonia Solution Treatment

- The protected ester undergoes ammonolysis with concentrated aqueous ammonia (28%) under reflux conditions (6-8 hours).

- This converts the ester into the corresponding amide, 3-amino-2,2-dimethylpropionamide.

- Yields range from 60% to 80% depending on ester type and conditions.

Final Step: Formation of Hydrochloride Salt

- The free base amide is converted to the hydrochloride salt by reaction with hydrochloric acid.

-

- Avoids highly toxic reagents.

- Scalable and suitable for industrial production.

- Higher yields and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Hydroxypivalic acid + MeOH, reflux 6h, H2SO4 catalyst | 73-74 | Methyl ester, >99% purity by GC |

| Protection | Acyl chlorides + alkali in solvent | Not specified | Protects hydroxyl groups |

| Ammonolysis | 28% NH3 aq, reflux 6-8h | 60-80 | Converts ester to amide |

| Hydrochloride formation | HCl addition | Quantitative | Forms stable hydrochloride salt |

- Reference: Patent CN102477002B (2010).

Method 3: Cyclic Sulfamidate Route for N-Methylation

- Starting Material: Enantiomerically pure α-methyl-serine derivatives.

- Key Steps:

- Formation of cyclic sulfamidate intermediates via oxidation (NaIO4/RuCl3 catalysis).

- N-Methylation using dimethyl sulfate and sodium hydride.

- This method allows preparation of both enantiomers of 2,2-dimethyl-3-(methylamino)propanoic acid derivatives.

- Advantages:

- Enables stereoselective synthesis.

- Shorter reaction sequences compared to older methods.

- Challenges:

- Requires careful control of reaction conditions to avoid ring opening.

- Use of specialized reagents and catalysts.

- Reference: PMC article on fluorinated analogs (2010).

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyanide reduction (Method 1) | Uses KCN and iron powder reduction | Historical method | Toxic reagents, low yield, hard to scale |

| Esterification + Ammonolysis (Method 2) | Acid-catalyzed esterification, ammonia treatment | Scalable, safer, higher yield | Requires protection steps |

| Cyclic sulfamidate route (Method 3) | Stereoselective, uses oxidation and N-methylation | Enantiomerically pure products | Complex, specialized reagents |

| Hydrazide-azide coupling (Method 4) | Hydrazide formation and azide coupling | Versatile for derivatives | Indirect for hydrochloride salt |

Detailed Research Findings and Notes

Esterification Conditions: Acid catalysis with sulfuric acid or p-toluenesulfonic acid in methanol or isopropanol is effective, with reaction times typically 6-18 hours under reflux to achieve >99% conversion monitored by GC.

Ammonolysis: Use of concentrated aqueous ammonia (28%) under reflux for 6-8 hours efficiently converts esters to amides with yields between 60-80% depending on ester type and reaction scale.

Protection Chemistry: Acyl chloride protection of hydroxyl groups prior to ammonolysis improves selectivity and yield, preventing side reactions.

N-Methylation: Dimethyl sulfate with sodium hydride is a reliable methylating agent for the secondary amine intermediate, performed under anhydrous conditions to avoid ring opening of cyclic intermediates.

Purification: The hydrochloride salt formation facilitates isolation and purification due to improved crystallinity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 2,2-dimethyl-3-ketopropanoic acid with methylamine, followed by hydrochloric acid salt formation . Key parameters include:

- Temperature : 0–5°C during amine coupling to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability .

- Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive amination | 78 | 95 | NaBH₃CN, CH₂Cl₂, 0°C | |

| Acid-catalyzed coupling | 65 | 90 | HCl gas, EtOH, reflux |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.02 (s, 6H, CH₃), δ 2.54 (s, 3H, N-CH₃), δ 3.79 (s, 3H, COOH) .

- Mass Spectrometry : ESI-MS m/z 154.1 [M-Cl]⁺ confirms molecular weight .

- Elemental Analysis : Match calculated (C: 39.66%, H: 7.16%) vs. experimental values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify nonlinear effects .

Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., NMDA receptors) .

Meta-Analysis : Compare data from PubChem (IC₅₀: 12 µM ) vs. in-house assays to assess batch variability.

- Troubleshooting : Discrepancies may arise from hydrochloride salt dissociation kinetics; use buffer systems (pH 4–7) to stabilize ionic forms .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Mechanistic Insights :

- Solubility : Hydrochloride salt increases aqueous solubility (45 mg/mL vs. 2 mg/mL for free base) but reduces logP (-1.2 vs. 0.8) .

- Bioavailability : In rat models, salt form shows 30% higher Cmax due to enhanced intestinal absorption .

- Experimental Design :

- Conduct parallel studies in vitro (Caco-2 permeability) and in vivo (plasma pharmacokinetics) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., β-carbon adjacent to amine) .

- Reaxys Database : Cross-reference with analogous compounds (e.g., 2-methylpropanoic acid derivatives) to predict SN2 vs. SN1 pathways .

Data Reproducibility & Best Practices

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Quality Control :

- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc:hexane 1:1) .

- Standardize HCl gas flow rate during salt formation to ±5% deviation .

Q. What are the best practices for long-term storage to prevent degradation?

- Conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.